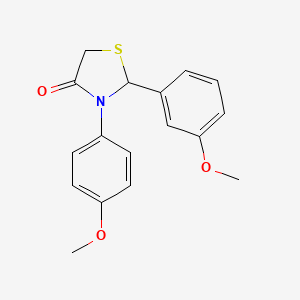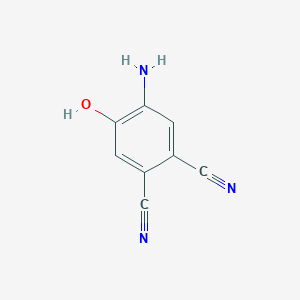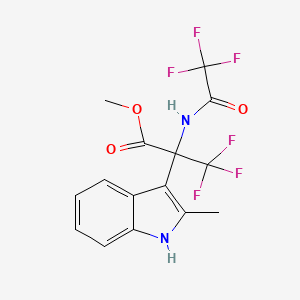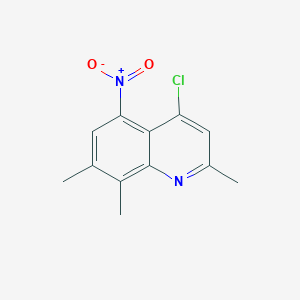
2-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Overview
Description
2-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MMZ, is a chemical compound that belongs to the class of thiazolidinones. It has been widely studied due to its potential applications in the field of medicinal chemistry. MMZ has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of compounds related to 2-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied. These compounds crystallize in various systems, demonstrating unique molecular geometries and intermolecular hydrogen bonds, contributing to a deeper understanding of their structural properties (Doreswamy et al., 2009); (Iyengar et al., 2006).
Synthesis and Pharmacological Evaluation
A significant focus has been placed on the synthesis and pharmacological evaluation of thiazolidin-4-one derivatives. These compounds exhibit potential antimicrobial activities, particularly against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Patel et al., 2013); (Kavitha et al., 2006).
Novel Synthetic Methods
Research has also been conducted on novel synthetic methods for thiazolidin-4-ones. These studies have provided insights into efficient synthesis techniques, which are crucial for the development of new compounds with potential biological activities (Wang et al., 2009).
Nano-Material Mediated Synthesis
The use of nano-materials like nano-MoO3 in the synthesis of thiazolidin-4-ones represents a significant advancement. This method not only enhances the synthesis process but also contributes to the development of compounds with notable anti-bacterial properties (Kumar et al., 2016).
Molecular Structure and Solid State Analysis
Detailed molecular structure and solid-state analysis have been performed on these compounds. This research includes characterizing the racemic mixtures and understanding the zwitterionic nature in the solid state, providing crucial insights into their chemical behavior [(Muche et al., 2018)](https://consensus.app/papers/synthesis-characterization-crystal-structure-muche/4564841e820055e89006e73fc28df170/?utm_source=chatgpt).
Antimicrobial and Antifungal Activity
These compounds have been evaluated for their antimicrobial and antifungal activities, indicating their potential use in developing new therapeutic agents. The synthesized thiazolidin-4-ones exhibit significant activity against various bacterial and fungal strains, highlighting their potential in medical applications (Patel & Patel, 2015).
Applications in Organic Electronics
The potential application of thiazolidin-4-one derivatives in organic electronics, particularly in organic solar cells, has been explored. Studies have shown that these compounds can be used as electron donors in organic solar cells, indicating their utility in the field of renewable energy (Toumi et al., 2015).
properties
IUPAC Name |
2-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-14-8-6-13(7-9-14)18-16(19)11-22-17(18)12-4-3-5-15(10-12)21-2/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBYOMFPKOABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331160.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4331179.png)

![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)
![7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331208.png)
![2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331213.png)
![2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4331217.png)



![6-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4331233.png)
